molecular formula C8H5BrN2O2 B1527766 5-Bromo-1H-indazole-7-carboxylic acid CAS No. 953409-99-9

5-Bromo-1H-indazole-7-carboxylic acid

Cat. No.: B1527766
CAS No.: 953409-99-9
M. Wt: 241.04 g/mol
InChI Key: HBCUQNYHXNSYGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1H-indazole-7-carboxylic acid is a useful research compound. Its molecular formula is C8H5BrN2O2 and its molecular weight is 241.04 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

5-Bromo-1H-indazole-7-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . By inhibiting COX-2, this compound can reduce the production of pro-inflammatory mediators like prostaglandins. Additionally, this compound interacts with kinases, such as checkpoint kinase 1 (CHK1) and checkpoint kinase 2 (CHK2), which are involved in cell cycle regulation and DNA damage response . The nature of these interactions typically involves binding to the active site of the enzyme, thereby inhibiting its activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting COX-2, this compound can alter the signaling pathways involved in inflammation and pain . Furthermore, its interaction with CHK1 and CHK2 can lead to changes in gene expression related to cell cycle arrest and apoptosis, thereby affecting cellular proliferation and survival . These effects highlight the potential of this compound as a therapeutic agent in conditions such as cancer and inflammatory diseases.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules. For example, the bromine atom at the 5-position and the carboxylic acid group at the 7-position of the indazole ring facilitate binding to the active sites of enzymes like COX-2 and kinases such as CHK1 and CHK2 . This binding inhibits the enzymatic activity, leading to downstream effects on cellular processes. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins involved in the inflammatory response and cell cycle regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under ambient conditions, but its stability can be influenced by factors such as temperature and pH . Over time, this compound may undergo degradation, which can affect its potency and efficacy in biochemical assays. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models of inflammation and cancer

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit COX-2 and reduce inflammation without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dose optimization in preclinical studies to balance efficacy and safety. Additionally, the therapeutic window of this compound needs to be carefully evaluated to minimize potential toxicities while maximizing its therapeutic benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic transformations can affect the bioavailability and activity of this compound in biological systems. Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites involved in inflammation and cell cycle regulation . Understanding these metabolic pathways is crucial for optimizing the pharmacokinetic properties of this compound in drug development.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can interact with intracellular proteins and be distributed to different cellular compartments. The localization and accumulation of this compound can be influenced by factors such as its lipophilicity and binding affinity to cellular proteins . These properties play a critical role in determining the efficacy and specificity of this compound in targeting specific cellular processes.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound has been shown to localize to various cellular compartments, including the cytoplasm and nucleus . The presence of targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its effects on cellular processes. For example, its localization to the nucleus allows it to interact with transcription factors and modulate gene expression . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

5-bromo-1H-indazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-1-4-3-10-11-7(4)6(2-5)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCUQNYHXNSYGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696179
Record name 5-Bromo-1H-indazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953409-99-9
Record name 5-Bromo-1H-indazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.